Tripropyleneglycol diacrylate

描述

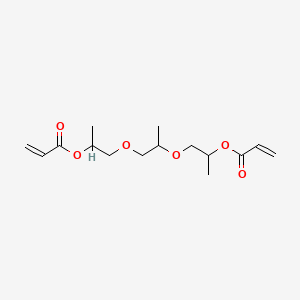

Structure

3D Structure

属性

IUPAC Name |

1-[2-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O6/c1-6-14(16)20-12(4)9-18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQNWDNMNKSMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991775 | |

| Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71412-35-6, 42978-66-5 | |

| Record name | 1,1′-[(1-Methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71412-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042978665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyleneglycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-((1-METHYL-1,2-ETHANEDIYL)2-PROPENOIC ACID, BIS(OXY(1-METHYL-2,1-ETHANEDIYL))) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O70KL79K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tripropyleneglycol diacrylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyleneglycol diacrylate (TPGDA) is a difunctional monomer that plays a crucial role in the development of a wide array of polymeric materials. Its unique combination of low viscosity, good flexibility, and high reactivity makes it an ideal component in formulations cured by free-radical polymerization, particularly those initiated by ultraviolet (UV) light or electron beam (EB) radiation.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of TPGDA, with a focus on its utility in coatings, dental resins, and hydrogels for drug delivery. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Chemical Structure and Identification

TPGDA is the diacrylate ester of tripropylene (B76144) glycol. Its chemical structure consists of a tripropylene glycol backbone with an acrylate (B77674) group at each end. This bifunctional nature allows it to act as a crosslinker, forming a three-dimensional polymer network upon polymerization.[3]

Chemical Structure of this compound (TPGDA)

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate[4] |

| CAS Number | 42978-66-5[1][5][6] |

| Molecular Formula | C15H24O6[1][5][7] |

| Molecular Weight | 300.35 g/mol [5][6][7] |

Physicochemical Properties

TPGDA is a colorless to slightly yellow, low-viscosity liquid with a characteristic ester-like odor.[2][4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Faint, characteristic acrylate odor | [8] |

| Density | 1.03 - 1.08 g/mL at 25°C | [5][9] |

| Viscosity | 10-15 mPa·s at 25°C | [2] |

| Boiling Point | >120°C | [2] |

| Flash Point | >110°C | [9] |

| Refractive Index (n20/D) | ~1.45 | [5][6] |

| Vapor Pressure | <0.01 mmHg at 20°C | [6] |

| Water Solubility | 4 g/L at 20°C | [4][5] |

Synthesis of this compound

The industrial synthesis of TPGDA is typically achieved through the direct esterification of tripropylene glycol with acrylic acid.[9] This reaction is catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of TPGDA

This protocol is based on established industrial synthesis methods.[5][6][9]

Materials:

-

Tripropylene glycol (TPG)

-

Acrylic acid

-

Catalyst (e.g., p-toluenesulfonic acid or methanesulfonic acid)[5][6]

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)[5][6]

-

Solvent for azeotropic distillation (e.g., toluene (B28343) or cyclohexane)[5][6]

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Washing solution (e.g., brine)

Procedure:

-

Reaction Setup: A reactor equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap is charged with tripropylene glycol, acrylic acid (typically in a slight molar excess), catalyst, polymerization inhibitor, and the azeotropic solvent.

-

Esterification: The mixture is heated to the reflux temperature of the solvent (e.g., 80-115°C for toluene).[6] Water produced during the esterification is continuously removed as an azeotrope. The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined level.[5]

-

Neutralization and Washing: After cooling, the reaction mixture is neutralized with an aqueous solution of a weak base to remove the acid catalyst and unreacted acrylic acid. The organic layer is then washed with brine to remove residual salts and base.

-

Solvent Removal: The solvent is removed from the organic phase by vacuum distillation.

-

Purification: The crude TPGDA is purified by filtration to remove any solid impurities, yielding the final product.

Caption: General workflow for the synthesis of TPGDA.

Applications of this compound

TPGDA's desirable properties make it a versatile monomer in a variety of applications.

UV/EB Curable Coatings and Inks

TPGDA is widely used as a reactive diluent in UV and EB curable formulations for coatings and inks.[3] Its low viscosity helps to reduce the viscosity of the formulation, allowing for easy application.[10] Upon curing, TPGDA crosslinks to form a durable, flexible, and chemically resistant film.

Formulation:

-

Epoxy Acrylate Oligomer: 37-39 wt%[2]

-

This compound (TPGDA): 57-59 wt%[2]

-

Photoinitiator (e.g., Benzophenone): 2-6 wt%[2]

Procedure:

-

Preparation: The components are mixed in a light-protected container until a homogeneous solution is obtained.

-

Application: The formulation is applied to a substrate (e.g., paper, plastic, or wood) using a suitable method such as a k-bar coater to achieve a uniform film thickness (e.g., 40 µm).[2]

-

UV Curing: The coated substrate is passed under a UV lamp (e.g., a medium-pressure mercury vapor lamp) at a specific dose (e.g., 0.5 to 1.6 J/cm²).[2]

-

Characterization: The degree of conversion of the acrylate double bonds can be determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the peak area at approximately 810 cm⁻¹, which corresponds to the C=C bond of the acrylate group.[2]

Caption: Experimental workflow for UV curing of a TPGDA-based coating.

Dental Resins

In dentistry, dimethacrylate monomers are the foundation of resin-based composites. While Bis-GMA is a common base monomer, lower viscosity monomers like TPGDA can be used as diluents to improve handling characteristics and allow for higher filler loading.[11]

Formulation:

-

Resin Matrix: Bis-GMA (50 wt%) and TEGDMA or a similar diacrylate like TPGDA (50 wt%)[1]

-

Photoinitiator System: Camphorquinone (0.2 wt%) and a co-initiator like DMAEMA (0.8 wt%)[1]

-

Filler: Silanized silica (B1680970) or other inorganic fillers (e.g., 72 wt% of the total composite)[1]

Procedure:

-

Mixing: The resin matrix components and photoinitiator system are thoroughly mixed. The filler is then gradually incorporated into the resin matrix using a high-speed mixer until a homogeneous paste is formed.[1]

-

Specimen Preparation: The composite paste is packed into molds of specific dimensions for various mechanical tests (e.g., 25 mm x 2 mm x 2 mm for flexural strength).[9]

-

Light Curing: The specimens are light-cured according to standard dental procedures, ensuring adequate light intensity and exposure time.

-

Mechanical Testing: The cured specimens are subjected to mechanical tests such as flexural strength and modulus measurements according to ISO standards (e.g., ISO 4049).[9]

Hydrogels for Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated for biomedical applications, including controlled drug delivery. TPGDA can be used as a crosslinker in the photopolymerization of hydrogels. The crosslinking density, which can be controlled by the concentration of TPGDA, influences the swelling behavior and the release rate of encapsulated drugs.

Formulation:

-

Base Polymer (e.g., Poly(ethylene glycol) or other hydrophilic polymer): Varies depending on desired properties

-

Crosslinker: this compound (TPGDA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Drug to be encapsulated

-

Solvent (e.g., water or a buffer solution)

Procedure:

-

Precursor Solution Preparation: The base polymer, TPGDA, and the drug are dissolved in the solvent. The photoinitiator is then added, and the solution is mixed thoroughly.

-

Photopolymerization: The precursor solution is transferred to a mold and exposed to UV light of a specific wavelength and intensity for a defined period to initiate polymerization and crosslinking, forming the hydrogel.

-

Swelling Studies: The prepared hydrogel is immersed in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C). The swelling ratio is determined by measuring the weight of the hydrogel at different time points until equilibrium is reached.

-

In Vitro Drug Release: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS) at 37°C. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

Caption: Workflow for the preparation and characterization of a TPGDA-crosslinked hydrogel for drug delivery.

Safety and Handling

TPGDA is considered a material with low to moderate hazard.[1] It can cause skin and eye irritation and may cause an allergic skin reaction. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and widely used difunctional monomer with a favorable combination of properties. Its role as a reactive diluent and crosslinker is critical in the formulation of high-performance UV/EB curable coatings and inks. Furthermore, its utility extends to specialized fields such as dental restorative materials and the development of hydrogels for controlled drug delivery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize TPGDA in their respective fields of study and product development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and Characterization of Hydrogel Beads for Controlled Release of Amoxicillin | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 9. Techniques for fabrication and construction of three-dimensional scaffolds for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Photo-crosslinked PDMSstar-PEG Hydrogels: Synthesis, Characterization, and Potential Application for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

TPGDA monomer synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tri(propylene glycol) diacrylate (TPGDA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(propylene glycol) diacrylate (TPGDA) is a difunctional monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations. Its low viscosity, good flexibility, and high reactivity make it a critical component in a variety of applications, including coatings, inks, adhesives, and in the formulation of biocompatible materials for medical devices and drug delivery systems. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for TPGDA, with a focus on direct esterification. Detailed experimental protocols, quantitative data from various synthesis examples, and a workflow visualization are presented to assist researchers and professionals in the production and purification of high-purity TPGDA.

Introduction

Tri(propylene glycol) diacrylate is a key monomer in the field of radiation curing technology.[1] It is synthesized through the esterification of tri(propylene glycol) with acrylic acid. The presence of two acrylate (B77674) functional groups allows for rapid cross-linking upon exposure to a free radical source, forming a durable polymer network.[2] The properties of the final cured material, such as hardness, chemical resistance, and flexibility, are directly influenced by the purity of the TPGDA monomer. Therefore, robust and well-controlled synthesis and purification processes are paramount. This guide will delve into the technical details of these processes.

Synthesis of TPGDA via Direct Esterification

The most common industrial method for synthesizing TPGDA is the direct esterification of tri(propylene glycol) (TPG) with acrylic acid.[3] This reaction is an equilibrium process that is typically driven to completion by the continuous removal of water, a byproduct of the reaction.[1]

The overall reaction is as follows:

Tri(propylene glycol) + 2 Acrylic Acid → Tri(propylene glycol) diacrylate + 2 H₂O

Several key components are essential for a successful synthesis:

-

Catalyst: A strong acid catalyst is used to increase the reaction rate. Common catalysts include p-toluenesulfonic acid (p-TSA), methanesulfonic acid, and sulfuric acid.[4]

-

Polymerization Inhibitor: Acrylate monomers are susceptible to polymerization at elevated temperatures. To prevent this, a polymerization inhibitor, such as hydroquinone (B1673460) (HQ), monomethyl ether hydroquinone (MEHQ), or phenothiazine, is added to the reaction mixture.[5]

-

Solvent: An organic solvent that forms an azeotrope with water (e.g., toluene (B28343), cyclohexane, or n-hexane) is used to facilitate the removal of water via a Dean-Stark apparatus or similar setup.[6][7] This continuous removal of water shifts the reaction equilibrium towards the formation of the diacrylate product.[1]

Quantitative Data from TPGDA Synthesis Examples

The following tables summarize quantitative data from various patented TPGDA synthesis protocols, illustrating the range of reaction conditions and resulting product specifications.

Table 1: Reactant and Catalyst Ratios for TPGDA Synthesis

| Parameter | Method 1 [8] | Method 2 [7] | Method 3 [4] |

| Tri(propylene glycol) (parts by weight) | 600g | 44% | 545 kg |

| Acrylic Acid (parts by weight) | 500g | 37.4% | 455 kg |

| Catalyst | Methanesulfonic acid | Methanesulfonic acid | p-Toluenesulfonic acid |

| Catalyst Amount (parts by weight) | 100g | 2.2% | 55 kg |

| Solvent | n-Hexane | Cyclohexane | Toluene, Cyclohexane |

| Solvent Amount (parts by weight) | 600g | 16% | 500 kg, 290 kg |

| Inhibitor(s) | Hydroquinone (250 ppm) | Hydroquinone (560 ppm) | p-Hydroxyanisole (8 kg), Hypophosphorous acid (4 kg) |

Table 2: Reaction Conditions and Product Specifications for TPGDA Synthesis

| Parameter | Method 1 [8] | Method 2 [7] | Method 3 [9] |

| Initial Temperature (°C) | 80 | 70-80 | 85-95 |

| Reflux/Reaction Temperature (°C) | 115 | 80-91 | 95-105 |

| Reaction Time (hours) | 5 | 14-16 | 9-10 |

| Final Acid Number (mg KOH/g) | - | 20-50 | 25-30 |

| Ester Content (%) | - | - | 98.8 |

| Yield (%) | - | - | 98.33 |

| Color (APHA) | - | - | 30 |

| Water Content (%) | - | - | 0.06 |

| Viscosity (cps @ 25°C) | - | - | 10 |

Purification of TPGDA

After the esterification reaction is complete, the crude TPGDA product contains unreacted acrylic acid, the acid catalyst, polymerization inhibitors, and the solvent. A multi-step purification process is required to remove these impurities and obtain a high-purity monomer.

Purification Workflow

A typical purification workflow involves the following steps:

-

Neutralization: The acidic components (unreacted acrylic acid and the catalyst) are neutralized by washing the reaction mixture with an alkaline solution, such as sodium carbonate or sodium hydroxide (B78521) solution.[4]

-

Washing: The organic phase is then washed with water or a brine solution (e.g., 20% sodium chloride solution) to remove the neutralized salts and any remaining water-soluble impurities.[5] This step may be repeated multiple times.[5]

-

Solvent Removal: The solvent is removed from the organic phase, typically by vacuum distillation.[3]

-

Adsorption/Decolorization (Optional): For higher purity, the product may be treated with adsorbents like magnesium polysilicate to remove residual salts, followed by decolorizing agents such as activated carbon or alkaline calcium bentonite (B74815) and calcium oxide.[4][9]

-

Filtration: The final step is typically a filtration to remove any solid particles, yielding the pure TPGDA monomer.[5]

Experimental Protocols

Protocol 1: Standard Synthesis and Purification of TPGDA

This protocol is based on a typical direct esterification procedure.

Materials:

-

Tri(propylene glycol) (TPG)

-

Acrylic Acid (AA)

-

p-Toluenesulfonic acid (p-TSA)

-

Hydroquinone (HQ)

-

Toluene

-

10% Sodium Carbonate solution

-

20% Sodium Chloride solution

-

Anhydrous Magnesium Sulfate (B86663)

Equipment:

-

Reaction kettle equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Esterification:

-

To the reaction kettle, add 50-60 parts of TPG, 40-50 parts of acrylic acid, 1-10 parts of p-TSA, 40-60 parts of toluene, and 50-800 ppm of HQ.[5]

-

Begin stirring and slowly heat the mixture to 70-90°C and hold for 20-40 minutes.[5]

-

Increase the temperature to 80-115°C and reflux for 3-5 hours, continuously removing the water collected in the Dean-Stark trap.[5]

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches the desired level (e.g., 20-50 mg KOH/g).[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Add a 10% sodium carbonate solution and shake vigorously to neutralize the acidic components. Allow the layers to separate and discard the aqueous layer. Repeat until the aqueous layer is no longer acidic.

-

Wash the organic layer 2-4 times with a 20% sodium chloride solution.[5]

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator at a temperature of 70-90°C and a vacuum greater than -0.09 MPa.[5]

-

The resulting product is purified TPGDA.

-

Protocol 2: "Clean" Production Method of TPGDA

This protocol is based on a patented method designed to minimize wastewater generation.[4][9]

Materials:

-

Tri(propylene glycol)

-

Acrylic acid

-

Methanesulfonic acid

-

p-Hydroxyanisole

-

Hypophosphorous acid

-

Toluene

-

Methylcyclopentane

-

Sodium hydroxide (sheet alkali)

-

Magnesium polysilicate

-

Alkaline calcium bentonite

-

Calcium oxide

Equipment:

-

3000L reactor with stirrer and reflux dehydration setup

-

Press filtration system

Procedure:

-

Esterification:

-

Charge the reactor with 981 kg of tripropylene (B76144) glycol, 754.2 kg of acrylic acid, 25.6 kg of methanesulfonic acid, 7.2 kg of p-hydroxyanisole, 1.8 kg of hypophosphorous acid, 198 kg of toluene, and 162 kg of methylcyclopentane.[9]

-

Heat the mixture to 85-95°C and begin reflux dehydration for 9-10 hours, with the kettle temperature rising to 95-105°C.[9]

-

Continue the reaction until no more water is collected and the acid value is between 25-30 mg KOH/g.[9]

-

Cool the reactor to 40°C.[9]

-

-

Purification:

-

Add 43 kg of sodium hydroxide and 108 kg of water to the reactor and stir for 30 minutes to neutralize.[9]

-

Add 17.3 kg of magnesium polysilicate and stir for another 30 minutes to adsorb the neutralized salts.[9]

-

Distill off the water and solvents under reduced pressure at 50-95°C.[9]

-

Perform a press filtration to remove the magnesium polysilicate and adsorbed salts.[9]

-

To the filtrate, add alkaline calcium bentonite and calcium oxide for decolorization and removal of trace acids and water.[4]

-

Perform a final press filtration to obtain the high-purity TPGDA product.[4]

-

Analytical Methods for TPGDA Characterization

The purity and properties of the synthesized TPGDA can be assessed using various analytical techniques:

-

Acid Number Titration: To quantify the amount of residual acrylic acid and catalyst.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the ester content and identify any byproducts.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic functional groups of TPGDA, such as the ester carbonyl (~1725 cm⁻¹) and C=C double bond (~1635 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation and purity assessment.[10]

-

Viscometry: To measure the viscosity of the monomer, which is a critical parameter for many applications.

-

Colorimetry (APHA scale): To assess the color of the product, which is an indicator of purity.

Visualizations

TPGDA Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of TPGDA.

Caption: General workflow for the synthesis and purification of TPGDA.

Conclusion

The synthesis and purification of high-purity Tri(propylene glycol) diacrylate are critical for its successful application in various industries. The direct esterification method is a robust and widely used approach. By carefully controlling reaction parameters such as temperature, catalyst concentration, and reaction time, and by implementing a thorough purification process, a high-quality TPGDA monomer can be consistently produced. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important monomer.

References

- 1. Page loading... [guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. unisunchem.com [unisunchem.com]

- 4. CN102491896B - Clean production method of dipropylene glycol diacrylate (DPGDA) or tripropylene glycol diacrylate (TPGDA) - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Tripropylene glycol diacrylate | 94120-00-0 | Benchchem [benchchem.com]

- 7. Preparation method of TPGDA (tripropylene glycol diacrylate) - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101462954B - Method for preparing tri(propylene glycol) diacrylate - Google Patents [patents.google.com]

- 9. Clean production method of dipropylene glycol diacrylate (DPGDA) or tripropylene glycol diacrylate (TPGDA) - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

Tri(propylene glycol) diacrylate (TPGDA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tri(propylene glycol) diacrylate (TPGDA) is a difunctional acrylate (B77674) monomer that serves as a crucial building block in the formulation of a wide range of polymers. Its unique combination of low viscosity, good flexibility, and rapid curing characteristics has established it as a key reactive diluent in ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of TPGDA, complete with experimental protocols and graphical representations to support researchers and professionals in its application.

Core Physical and Chemical Properties

TPGDA is a clear, colorless to slightly yellow liquid with a mild, characteristic odor.[1][4][5] It is a difunctional monomer, meaning it possesses two acrylate groups, enabling it to form cross-linked polymer networks upon polymerization.[6][7] This cross-linking capability is fundamental to the desirable properties of the final cured material.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of TPGDA, compiled from various technical datasheets and safety documents.

Table 1: Physical Properties of TPGDA

| Property | Value | Units | Conditions |

| Molecular Weight | ~300.35 | g/mol | |

| Density | 1.03 - 1.04 | g/cm³ | @ 20-25°C |

| Viscosity | 10 - 20 | mPa·s (cP) | @ 25°C |

| Refractive Index | 1.449 - 1.451 | n20/D | |

| Boiling Point | >120 | °C | |

| Melting/Freezing Point | <-20 | °C | |

| Flash Point | >110 - 158.2 | °C | Closed Cup |

| Surface Tension | 33.3 | dynes/cm | @ 20°C |

| Glass Transition Temperature (Tg) | 62 - 80 | °C |

Sources:[2][4][5][6][8][9][10][11][12]

Table 2: Chemical and Purity Specifications

| Property | Value | Units |

| Chemical Formula | C₁₅H₂₄O₆ | |

| Purity (by GC) | ≥ 98 - 99.9 | % |

| Acid Value | ≤ 0.3 - 0.5 | mg KOH/g |

| Moisture Content | ≤ 0.15 - 0.2 | % |

| Inhibitor (MEHQ) | 100 - 600 | ppm |

Table 3: Solubility Profile of TPGDA

| Solvent | Solubility |

| Water | 4.0 g/L (@ 20°C) |

| Aromatic Solvents | Soluble |

| Alcohols (e.g., Ethanol) | Miscible |

| Ketones (e.g., Acetone) | Miscible |

| Esters (e.g., Ethyl Acetate) | Miscible |

Chemical Characteristics and Reactivity

The defining chemical characteristic of TPGDA is its ability to undergo rapid polymerization via a free-radical mechanism.[2][7] This reaction is typically initiated by exposure to UV radiation or an electron beam, in the presence of a photoinitiator.[16][17] The acrylate functional groups are the sites of this polymerization, leading to the formation of a highly cross-linked, durable polymer network.[18] This process is fundamental to its application as a reactive diluent, where it not only reduces the viscosity of a formulation but also becomes an integral part of the final cured material.[3]

The polymerization of TPGDA imparts several desirable properties to the resulting material, including:

-

Good Flexibility: The polyether backbone of TPGDA contributes to the flexibility of the cured polymer.[2]

-

Water and Chemical Resistance: The cross-linked structure enhances resistance to water and various chemicals.[2][19]

-

Abrasion Resistance and Hardness: The high cross-link density results in a hard and abrasion-resistant surface.[6][19]

-

Fast Cure Speed: The high reactivity of the acrylate groups allows for rapid curing, which is advantageous in many industrial processes.[6][19]

Experimental Protocols

This section provides detailed methodologies for the characterization of key physical and chemical properties of TPGDA.

Determination of Kinematic Viscosity (Based on ASTM D445)

Objective: To measure the kinematic viscosity of liquid TPGDA.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath, capable of maintaining a temperature of 25 ± 0.02°C

-

Timer, accurate to 0.1 seconds

-

Pipettes and suction bulb

Procedure:

-

Ensure the viscometer is clean and dry.

-

Set the constant temperature water bath to 25°C and allow it to equilibrate.

-

Filter the TPGDA sample through a fine-mesh screen to remove any particulate matter.

-

Introduce a precise volume of the TPGDA sample into the viscometer using a pipette.

-

Suspend the viscometer vertically in the constant temperature water bath, ensuring the uppermost timing mark is below the water level.

-

Allow the sample to reach thermal equilibrium in the bath for at least 30 minutes.

-

Using a suction bulb, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary under gravity.

-

Start the timer as the bottom of the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

-

Repeat the measurement at least two more times. The flow times should be within a specified tolerance.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Determination of Refractive Index (Based on ASTM D1218)

Objective: To measure the refractive index of liquid TPGDA.

Apparatus:

-

Abbe refractometer with a circulating fluid temperature control system

-

Constant temperature water bath set to 20°C

-

Light source (sodium D line, 589 nm)

-

Dropper

-

Lint-free tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

-

Turn on the refractometer and the light source.

-

Set the circulating water bath to 20°C and allow the refractometer prisms to reach thermal equilibrium.

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a lint-free tissue.

-

Place a few drops of the TPGDA sample onto the surface of the measuring prism.

-

Close the prisms firmly to spread the sample into a thin, uniform film.

-

Allow a few minutes for the sample to reach the temperature of the prisms.

-

Adjust the eyepiece to focus the crosshairs.

-

Rotate the coarse adjustment knob to bring the dividing line between the light and dark fields into the field of view.

-

Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.

-

If color fringes are observed, adjust the compensator dial to eliminate them.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Density (Based on ASTM D1045/D792)

Objective: To measure the density of liquid TPGDA.

Apparatus:

-

Analytical balance, readable to 0.1 mg

-

Pycnometer (specific gravity bottle) of a known volume

-

Constant temperature water bath set to 20°C

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance (m_pyc).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20°C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside. Weigh the pycnometer filled with water (m_water).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the TPGDA sample and place it in the constant temperature water bath at 20°C to reach thermal equilibrium.

-

Ensure the pycnometer is completely full and dry the outside. Weigh the pycnometer filled with the TPGDA sample (m_sample).

-

Calculate the density of TPGDA using the following formula: Density_TPGDA = [(m_sample - m_pyc) / (m_water - m_pyc)] * Density_water_at_20°C

Qualitative Solubility Determination

Objective: To qualitatively assess the solubility of TPGDA in various solvents.

Apparatus:

-

Glass vials with caps

-

Graduated pipettes or cylinders

-

Vortex mixer

Procedure:

-

Label a series of glass vials for each solvent to be tested (e.g., water, ethanol, acetone, toluene).

-

In each vial, add a specific volume of the solvent (e.g., 5 mL).

-

To each vial, add a specific volume of TPGDA (e.g., 0.5 mL).

-

Cap the vials securely and vortex for 30 seconds to ensure thorough mixing.

-

Allow the vials to stand undisturbed for at least one hour.

-

Visually inspect each vial for the presence of a single, clear, homogeneous phase (miscible/soluble) or for the presence of two distinct layers, cloudiness, or precipitates (immiscible/insoluble).

-

Record the observations for each solvent.

Visualizations

Chemical Structure of TPGDA

References

- 1. Preparation method of TPGDA (tripropylene glycol diacrylate) - Eureka | Patsnap [eureka.patsnap.com]

- 2. file.yizimg.com [file.yizimg.com]

- 3. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. standards.nimonik.com [standards.nimonik.com]

- 6. Page loading... [guidechem.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. ASTM D445 - eralytics [eralytics.com]

- 9. researchgate.net [researchgate.net]

- 10. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. intertekinform.com [intertekinform.com]

- 13. petrolube.com [petrolube.com]

- 14. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]

- 15. uychem.com [uychem.com]

- 16. benchchem.com [benchchem.com]

- 17. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 18. sfdchem.com [sfdchem.com]

- 19. scribd.com [scribd.com]

Tripropyleneglycol diacrylate CAS number 42978-66-5 information

An In-depth Technical Guide to Tripropyleneglycol Diacrylate (CAS 42978-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPGDA), CAS number 42978-66-5, is a difunctional acrylate (B77674) monomer recognized for its utility as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations.[1][2] Its low viscosity, low volatility, and rapid curing characteristics make it a versatile component in a variety of applications, including coatings, inks, adhesives, and photopolymers.[2][3] TPGDA's structure, featuring a branched alkyl polyether backbone with two acrylate functional groups, allows it to polymerize readily when exposed to free radicals, forming a crosslinked polymer network.[2][4] This guide provides a comprehensive overview of TPGDA's chemical and physical properties, toxicological profile, and detailed experimental protocols for its assessment, aimed at professionals in research and development.

Chemical and Physical Properties

TPGDA is a clear, colorless to pale yellow liquid with a mild odor.[4][5] It is characterized by its low viscosity and good solvency for acrylate oligomers.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 42978-66-5 | [3][6] |

| EC Number | 256-032-2 | [7] |

| Molecular Formula | C15H24O6 | [4][6] |

| Molecular Weight | 300.35 g/mol | [4] |

| Appearance | Transparent, colorless to pale yellow liquid | [3][4][5] |

| Density | 1.03 g/mL at 25 °C | [8] |

| Boiling Point | 368.9 ± 22.0 °C at 760 mmHg | [6] |

| Flash Point | >153 °C (>230 °F) (closed cup) | [7][8] |

| Viscosity | 10-15 cps at 25 °C | [3] |

| Refractive Index | n20/D 1.45 | [8] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [9] |

| Water Solubility | 4 g/L at 20 °C | [8] |

| LogP | 1.75 | [6] |

Applications

TPGDA is a key component in many radiation-curable systems due to its ability to reduce viscosity and enhance flexibility and adhesion.[1][10] Its primary applications include:

-

Coatings: Used in wood, PVC, and plastic coatings to improve hardness, abrasion resistance, and gloss.[2][3] It is particularly valued in UV-curable varnishes.[2]

-

Inks: A common reactive diluent in UV-curable flexographic, screen, and offset inks, where it contributes to fast curing speeds and good adhesion to various substrates.[1][3]

-

Adhesives: Provides a balance of hardness and flexibility in structural adhesives.[10]

-

3D Printing: Suitable for use in stereolithography (SLA) and digital light processing (DLP) resins that require high reactivity.[10]

-

Other Uses: TPGDA is also utilized in the production of polymers and resins, and as a crosslinker in the synthesis of resins for flexible micromaterials.[4][7]

Toxicological Profile

The toxicological profile of TPGDA has been evaluated through various studies. It is classified as a skin and eye irritant and a skin sensitizer (B1316253). A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Result | Guideline | References |

| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg bw | OECD 423 | [11] |

| Acute Dermal Toxicity (LD50) | Rabbit | > 2,000 mg/kg bw | OECD 402 | [11] |

| Acute Inhalation Toxicity (LC0) | Rat | 0.41 mg/L air (7 h) | - | [12] |

| Skin Irritation | Rabbit | Irritating | OECD 404 | [11] |

| Eye Irritation | Rabbit | Mild to serious eye irritation | OECD 405 | [11] |

| Skin Sensitization | Mouse | Positive (skin sensitizer) | OECD 429 (LLNA) | [11] |

| Germ Cell Mutagenicity (in vitro) | Chinese hamster ovary cells | Negative (gene mutation test) | OECD 476 | [13] |

| Germ Cell Mutagenicity (in vitro) | Mouse lymphoma cells | Positive (gene mutation test) | - | [13] |

| Germ Cell Mutagenicity (in vivo) | Mouse | Negative (micronucleus test) | OECD 474 | [13] |

| Repeated Dose Toxicity (Oral, 90-day) | Rat | NOAEL = 375 mg/kg | - | [13] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of TPGDA, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After exposure, the dressing is removed, and the skin is cleansed. Skin reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the responses persist.

-

Evaluation: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Caption: Workflow for the Acute Dermal Irritation/Corrosion test (OECD 404).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Pre-examination: Both eyes of the animal are examined for any pre-existing defects.

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye reaction (corneal opacity, iris lesions, conjunctival redness, and chemosis) is scored. Observations may continue for up to 21 days if effects are not resolved.

-

Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.

Caption: Workflow for the Acute Eye Irritation/Corrosion test (OECD 405).

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method for identifying skin sensitizing chemicals.

-

Test Animals: Mice are used for this assay.

-

Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Sample Collection: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

-

Evaluation: The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Caption: Workflow for the Skin Sensitization Local Lymph Node Assay (OECD 429).

Role in UV-Curable Formulations

TPGDA plays a crucial role as a reactive diluent in UV-curable formulations. Its primary function is to reduce the viscosity of the formulation, which is often high due to the presence of oligomers. This allows for better application and handling properties. Upon exposure to UV light in the presence of a photoinitiator, TPGDA copolymerizes with the oligomers and other monomers to form a durable, crosslinked film.

Caption: Logical relationship of TPGDA in a typical UV-curable formulation.

Conclusion

This compound is a key raw material in the field of radiation curing, offering a unique combination of properties that are beneficial for a wide range of applications. Its low viscosity, rapid cure response, and ability to impart flexibility make it an invaluable tool for formulators. However, its potential to cause skin and eye irritation, as well as skin sensitization, necessitates careful handling and the implementation of appropriate safety measures. The experimental protocols outlined in this guide provide a framework for the toxicological assessment of TPGDA and similar substances, ensuring their safe and effective use in research and product development.

References

- 1. researchgate.net [researchgate.net]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. inotiv.com [inotiv.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of Tri(propylene glycol) diacrylate (TPGDA) in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tri(propylene glycol) diacrylate (TPGDA) is a difunctional acrylate (B77674) monomer widely utilized in various industrial applications, including UV-curable coatings, inks, adhesives, and photopolymers. Its low viscosity, high reactivity, and excellent cross-linking capabilities make it a valuable component in the formulation of advanced materials. A thorough understanding of its solubility in common organic solvents is paramount for formulation development, process optimization, and quality control.

This technical guide provides a comprehensive overview of the solubility of TPGDA. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility in their specific solvent systems.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a stable, homogeneous solution. It is a quantitative measure, often expressed in grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single homogeneous phase. If two liquids are miscible, they are soluble in each other at any concentration.

For the purpose of this guide, the term "miscible" is used to indicate that TPGDA and the solvent are soluble in each other in all proportions under standard laboratory conditions.

Solubility of TPGDA in Common Organic Solvents

TPGDA generally exhibits good solubility in a wide range of common organic solvents due to its chemical structure, which includes both polar ester groups and a relatively nonpolar polyether backbone.[1] Its solubility behavior can be broadly predicted by the "like dissolves like" principle, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

The following table summarizes the qualitative solubility of TPGDA in various classes of organic solvents. This information is compiled from material safety data sheets, technical data sheets, and chemical supplier information.

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility of TPGDA | Notes |

| Alcohols | Ethanol | C₂H₅OH | Miscible[2] | TPGDA is generally miscible with common short-chain alcohols. |

| Isopropanol | C₃H₈O | Miscible (Inferred) | Based on general statements about alcohol miscibility. | |

| Methanol | CH₃OH | Slightly Soluble | ||

| Ketones | Acetone | C₃H₆O | Soluble[2] | TPGDA shows good solubility in ketonic solvents. |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible (Inferred) | Based on general statements about ketone miscibility. | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible (Inferred) | TPGDA is readily miscible with common ester solvents. |

| Butyl Acetate | C₆H₁₂O₂ | Miscible (Inferred) | Based on general statements about ester miscibility. | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble[2] | TPGDA is soluble in aromatic solvents.[1] |

| Xylene | C₈H₁₀ | Soluble (Inferred) | Based on general statements about aromatic solvent miscibility. | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Miscible (Inferred) | |

| Chloroform | CHCl₃ | Soluble | ||

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible (Inferred) | |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible (Inferred) | ||

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Immiscible/Poorly Soluble (Inferred) | As a polar molecule, TPGDA is expected to have low solubility in non-polar aliphatic hydrocarbons. |

| Heptane | C₇H₁₆ | Immiscible/Poorly Soluble (Inferred) | Similar to hexane, low solubility is expected. | |

| Water | Water | H₂O | 4 g/L (at 20°C) | TPGDA has limited solubility in water.[3] |

Experimental Protocols for Determining TPGDA Solubility

For applications requiring precise solubility data, the following experimental protocols can be employed.

Qualitative Miscibility Determination

This protocol provides a straightforward method to determine if TPGDA is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

Tri(propylene glycol) diacrylate (TPGDA) of known purity

-

Selected organic solvent(s) of analytical grade

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Sealed vials or test tubes

Procedure:

-

Prepare several mixtures of TPGDA and the solvent in different volume ratios (e.g., 1:9, 1:1, 9:1) in sealed vials.

-

Vigorously mix the samples using a vortex mixer or shaker for at least one minute.

-

Allow the mixtures to stand undisturbed at a controlled temperature (e.g., 25°C) for at least 24 hours to reach equilibrium.

-

Visually inspect the vials for the number of phases present.

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: Two distinct liquid layers are present, with the volume of each layer depending on the initial ratio.

-

Immiscible: Two distinct liquid layers are present, with the volume of each layer corresponding to the initial volumes of the components.

-

Quantitative Solubility Determination by Gravimetric Method

This method is suitable for determining the concentration of TPGDA in a saturated solution.[4][5]

Materials:

-

Tri(propylene glycol) diacrylate (TPGDA) of known purity

-

Selected organic solvent(s) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Sealed flasks or vials

-

Syringe and syringe filter (0.45 µm PTFE or similar)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of TPGDA to a known volume or mass of the solvent in a sealed flask. The presence of undissolved TPGDA is necessary to ensure a saturated solution.

-

Place the flask in a temperature-controlled shaker or water bath and agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved TPGDA to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved droplets.

-

Dispense the filtered supernatant into a pre-weighed evaporating dish or vial.

-

Record the mass of the evaporating dish/vial with the supernatant.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, reweigh the evaporating dish/vial containing the TPGDA residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of TPGDA residue / Volume of supernatant) x 100

Quantitative Solubility Determination by Spectroscopic or Chromatographic Methods

For more precise measurements, analytical techniques such as UV-Vis spectroscopy or gas chromatography (GC) can be employed. These methods require the creation of a calibration curve.

4.3.1. Calibration Curve Generation:

-

Prepare a series of standard solutions of TPGDA in the chosen solvent at known concentrations.

-

Analyze each standard solution using the selected analytical method (UV-Vis or GC).

-

Plot the instrument response (e.g., absorbance for UV-Vis, peak area for GC) against the known concentrations of the standard solutions.

-

Generate a linear regression equation (y = mx + c) for the calibration curve.

4.3.2. Sample Analysis:

-

Prepare a saturated solution of TPGDA in the solvent as described in the gravimetric method (steps 1-4).

-

Dilute a known volume of the filtered supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Use the instrument response and the calibration curve equation to determine the concentration of TPGDA in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of TPGDA in an organic solvent.

Caption: A logical workflow for determining the qualitative and quantitative solubility of TPGDA.

Conclusion

Tri(propylene glycol) diacrylate is a versatile monomer that demonstrates broad miscibility with a variety of common organic solvents, particularly polar aprotic and protic solvents. Its solubility in nonpolar aliphatic hydrocarbons is limited. For applications requiring precise formulation, it is imperative to experimentally determine the quantitative solubility of TPGDA in the specific solvent system and at the relevant operating temperature. The experimental protocols provided in this guide offer robust methodologies for obtaining reliable qualitative and quantitative solubility data, enabling researchers and formulation scientists to effectively utilize TPGDA in their applications.

References

In-Depth Technical Guide to the Thermal Stability and Degradation of Tri(propylene glycol) diacrylate (TPGDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(propylene glycol) diacrylate (TPGDA) is a difunctional acrylic monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations.[1][2] Its prevalence in applications such as coatings, inks, adhesives, and even in the fabrication of biomedical devices, necessitates a thorough understanding of its thermal stability and degradation behavior.[3] This technical guide provides a comprehensive overview of the thermal properties of cured TPGDA networks, detailing experimental methodologies for their characterization and elucidating the chemical pathways involved in their degradation.

Thermal Stability Assessment of Cured TPGDA

The thermal stability of the crosslinked poly(TPGDA) network is a critical parameter influencing its performance and lifespan in various applications. The primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. This analysis provides key information about the decomposition temperatures and the overall thermal stability of the polymer.

Table 1: Representative Thermal Decomposition Data for UV-Cured Acrylate (B77674) Systems

| Parameter | Value Range | Reference |

| Onset Decomposition Temperature (Tonset) | 285 - 350 °C | [4] |

| Temperature of 10% Weight Loss (T10%) | 285 - 298 °C | [4] |

| Temperature of 50% Weight Loss (T50%) | ~405 °C | [4] |

| Peak Decomposition Temperature(s) | 334 °C and 415 °C | [4] |

Note: These values are for a hybrid urethane-acrylate system and should be considered as an estimation for a pure TPGDA network.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For crosslinked polymers like poly(TPGDA), DSC is crucial for determining the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] This property is highly dependent on the crosslink density of the polymer network.[7]

DSC thermograms of crosslinked polymers exhibit a characteristic step-change in the heat flow at the glass transition temperature.[8] For acrylate-based networks, the Tg can vary over a wide range depending on the specific monomer and the curing conditions. While a specific DSC thermogram for a pure cured TPGDA network is not publicly available, related studies on acrylate polymers show Tg values that can range from below room temperature to well over 100°C.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of TPGDA.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a typical procedure for analyzing the thermal stability of a UV-cured TPGDA film.

-

Sample Preparation:

-

Prepare a thin film of TPGDA by UV curing between two transparent plates (e.g., glass or quartz) to ensure complete polymerization.

-

Carefully remove the cured film and cut a small sample, typically weighing between 5-10 mg.

-

Ensure the sample is free of any uncured monomer.

-

-

Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Select an inert crucible, typically alumina (B75360) or platinum.

-

Tare the crucible before placing the sample inside.

-

-

Measurement Parameters:

-

Atmosphere: Nitrogen or Argon (inert) to study thermal degradation without oxidation. An air or oxygen atmosphere can be used to study thermo-oxidative degradation.

-

Gas Flow Rate: Typically 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected decomposition (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature where complete decomposition is expected (e.g., 600-800°C).[10]

-

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (the temperature at which significant weight loss begins).[11][12]

-

Identify the temperatures at which specific percentages of weight loss occur (e.g., T5%, T10%, T50%).

-

Determine the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), which represents the rate of weight loss.

-

Differential Scanning Calorimetry (DSC) Protocol for Tg Determination

This protocol describes a standard method for determining the glass transition temperature of a UV-cured TPGDA sample.

-

Sample Preparation:

-

Prepare a small, thin disc from a fully UV-cured TPGDA film, weighing between 5-15 mg.[13]

-

Place the sample in an aluminum DSC pan and hermetically seal it.

-

-

Instrument Setup:

-

Use a calibrated Differential Scanning Calorimeter.

-

Use an empty, hermetically sealed aluminum pan as a reference.

-

-

Measurement Parameters:

-

Atmosphere: Inert, such as nitrogen.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above the expected Tg but below the decomposition temperature (e.g., 150°C). This step removes the thermal history of the sample.[14]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., -50°C).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The glass transition is determined from this second heating scan.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The glass transition will appear as a step-like change in the baseline of the thermogram.

-

The Tg is typically reported as the midpoint of this transition.[6]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal degradation of a polymer.

-

Sample Preparation:

-

A small amount of the cured TPGDA polymer (typically in the microgram range) is placed in a pyrolysis sample holder.

-

-

Instrument Setup:

-

A pyrolyzer is directly coupled to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).[5]

-

-

Measurement Parameters:

-

Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 500-800°C) in an inert atmosphere (helium) to induce thermal decomposition.[15]

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

-

Data Analysis:

-

The chromatogram shows the separated degradation products as peaks.

-

The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual compounds.

-

Degradation Pathways and Mechanisms

The thermal degradation of polyacrylates is a complex process that can proceed through several pathways, primarily involving chain scission and reactions of the ester side groups. The exact mechanism for TPGDA is influenced by its crosslinked network structure.

General Degradation Mechanisms for Polyacrylates

-

Ester Decomposition: The ester groups in the acrylate side chains can undergo decomposition, leading to the formation of alkenes and carboxylic acid groups. For TPGDA, this could involve the propylene (B89431) glycol linkages.

-

Chain Scission: At higher temperatures, the C-C bonds in the polymer backbone can break, leading to the formation of smaller, volatile fragments. This can occur randomly along the chain or at the chain ends.

-

Depolymerization: In some cases, the polymer can "unzip" to regenerate the original monomer. However, for crosslinked systems like poly(TPGDA), this is less likely to be the dominant mechanism.

Expected Degradation Products of Poly(TPGDA)

Based on the structure of TPGDA and general knowledge of polyacrylate degradation, the following types of products can be expected from pyrolysis:

-

Propylene glycol and its derivatives: Resulting from the cleavage of the ether linkages.

-

Acrolein and other aldehydes: From the decomposition of the acrylate moiety.

-

Carbon dioxide and carbon monoxide: From the fragmentation of the ester groups.

-

Small hydrocarbons: From further fragmentation of the polymer backbone and side chains.

-

Residual char: A carbonaceous residue may remain at very high temperatures.

The specific distribution of these products will depend on the pyrolysis temperature and other experimental conditions.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a cured TPGDA polymer.

Caption: Workflow for assessing TPGDA thermal stability.

Potential Thermal Degradation Pathways of Poly(TPGDA)

This diagram illustrates potential initiation steps in the thermal degradation of the crosslinked poly(TPGDA) network.

References

- 1. TPGDA (TRIPROPYLENE GLYCOL DIACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Tripropylene Glycol Diacrylate (TPGDA): High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epotek.com [epotek.com]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medium.com [medium.com]

- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. espublisher.com [espublisher.com]

An In-depth Technical Guide to the Molecular Weight and Viscosity of Tripropyleneglycol Diacrylate

This technical guide provides a comprehensive overview of the molecular weight and viscosity of Tripropyleneglycol diacrylate (TPGDA), a key difunctional acrylate (B77674) monomer. Designed for researchers, scientists, and professionals in drug development and polymer science, this document details the physicochemical properties of TPGDA, outlines rigorous experimental protocols for their determination, and presents a logical workflow for its quality control.

Core Properties of this compound

This compound is a widely utilized monomer in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives.[1] Its physical properties, particularly its molecular weight and viscosity, are critical parameters that influence its reactivity, handling characteristics, and the final properties of the cured polymer.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Unit | Notes |

| Molecular Weight | 300.35 | g/mol | Theoretical value based on chemical formula (C15H24O6).[2] |

| ~298.33 - 300.35 | g/mol | As reported in various technical data sheets.[3] | |

| Dynamic Viscosity | 15.1 | mPa·s | At 20°C.[4] |

| 25 - 50 | mPa·s | At 25°C.[3] | |

| Kinematic Viscosity | 14.5 | mm²/s | At 20°C.[4] |

| 6.7 | mm²/s | At 40°C.[4] | |

| Density | 1.03 | g/mL | At 25°C.[5] |

| 1.040 | g/cm³ | At 20°C.[4] |

Experimental Protocols

Accurate determination of the molecular weight and viscosity of TPGDA is essential for ensuring batch-to-batch consistency and predicting its performance in formulations. The following sections provide detailed methodologies for these key experiments.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers and monomers. The principle of GPC is to separate molecules based on their size in solution.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a GPC column (e.g., polystyrene-divinylbenzene-based), a refractive index (RI) detector, and a UV detector.

-

Solvent (Mobile Phase): High-purity, stabilized tetrahydrofuran (B95107) (THF) is a commonly used mobile phase for acrylates.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the TPGDA sample into a 10 mL volumetric flask.

-

Dissolve the sample in the mobile phase (THF) and dilute to the mark.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Calibration:

-

Prepare a series of narrow molecular weight distribution polystyrene standards of known molecular weights.

-

Inject each standard into the GPC system and record the retention time.

-

Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

-

-

Analysis:

-

Inject the prepared TPGDA sample solution into the GPC system.

-

Record the chromatogram and the retention time of the TPGDA peak.

-

-

Calculation:

-

Determine the molecular weight of the TPGDA sample by comparing its retention time to the calibration curve.

-

Software associated with the GPC system will typically perform this calculation automatically.

-

Determination of Viscosity by Capillary Viscometry

Capillary viscometry is a classical and reliable method for measuring the viscosity of liquids. The method involves measuring the time it takes for a known volume of liquid to flow through a capillary of known dimensions under the influence of gravity. This protocol is based on the principles outlined in ASTM D445.[6]

Methodology:

-

Instrumentation: A calibrated Ubbelohde or Cannon-Fenske capillary viscometer, a constant temperature water bath with a precision of ±0.1°C, and a stopwatch.

-

Temperature Control: Set the water bath to the desired temperature (e.g., 25°C) and allow it to equilibrate.

-

Sample Preparation:

-

Ensure the TPGDA sample is free of air bubbles and particulate matter. If necessary, filter the sample.

-

Allow the sample to reach the temperature of the water bath by placing it in the bath for at least 30 minutes.

-

-

Measurement:

-

Introduce the TPGDA sample into the viscometer.

-

Place the viscometer in the constant temperature water bath in a vertical position.

-

Allow the sample to thermally equilibrate in the viscometer for at least 15 minutes.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance (e.g., ±0.2%).

-

-

Calculation:

-

Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where: ν = kinematic viscosity in centistokes (cSt) or mm²/s C = calibration constant of the viscometer in cSt/s t = average flow time in seconds

-

The dynamic viscosity (η) can be calculated if the density (ρ) of the TPGDA at the measurement temperature is known: η = ν * ρ where: η = dynamic viscosity in centipoise (cP) or mPa·s ρ = density in g/cm³

-

Quality Control Workflow for this compound

A robust quality control (QC) process is crucial to ensure the consistency and performance of TPGDA. The following diagram illustrates a typical QC workflow, from receiving the raw material to the final product release.

Caption: Quality Control Workflow for TPGDA Production.

References

- 1. kowachemical.com [kowachemical.com]

- 2. This compound | C15H24O6 | CID 93414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adakem.com [adakem.com]

- 4. echemi.com [echemi.com]

- 5. 二缩三丙二醇双丙烯酸酯,异构体混合物 contains MEHQ and HQ as inhibitors, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

Health and Safety Considerations for Tri(propylene glycol) diacrylate (TPGDA) Handling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with the handling of Tri(propylene glycol) diacrylate (TPGDA). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. This guide covers toxicological data, safe handling procedures, personal protective equipment recommendations, and emergency protocols.

Chemical and Physical Properties